molecular formula C13H20ClFN2O B1378654 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride CAS No. 1423024-72-9

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride

Cat. No.: B1378654
CAS No.: 1423024-72-9
M. Wt: 274.76 g/mol
InChI Key: AZAKITALKTTWCV-UHFFFAOYSA-N
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Description

Overview of 2-Amino-N-[(2-Fluorophenyl)Methyl]-N-Methylpentanamide Hydrochloride

2-Amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride is a fluorinated organic compound with the molecular formula $$ \text{C}{13}\text{H}{19}\text{ClFN}_2\text{O} $$. Its structure comprises a pentanamide backbone substituted with a methyl group, an amino group, and a 2-fluorobenzyl moiety, with a hydrochloride counterion enhancing solubility. Key characteristics include:

Property Value
Molecular Weight 280.75 g/mol
IUPAC Name 2-Amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Key Functional Groups Amide, fluorophenyl, tertiary amine, hydrochloride salt
Structural Features Chiral center at C2, planar fluorophenyl ring, hydrophobic alkyl chain

The hydrochloride salt form improves stability and aqueous solubility, making it suitable for experimental applications.

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop fluorinated amides for pharmaceutical intermediates. Its CAS registry number (1218172-99-6) indicates formal recognition around 2012. Early synthetic routes involved:

  • Amination : Reaction of 2-fluorobenzyl chloride with methylamine to form the N-methyl-2-fluorobenzylamine intermediate.
  • Amide Coupling : Condensation with 2-aminopentanoic acid derivatives under carbodiimide-mediated conditions.
  • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride form.

Its discovery aligns with broader trends in fluorinated compound research, driven by fluorine’s unique electronic and steric effects.

Classification Within Chemical Taxonomy

This compound belongs to multiple chemical categories:

  • Organic Halides : Due to the fluorine atom on the phenyl ring.
  • Tertiary Amides : Features a carbonyl group bonded to a tertiary amine.
  • Hydrochloride Salts : Ionic form improves bioavailability.
  • Chiral Molecules : The C2 amino group creates a stereocenter, though racemic mixtures are common in synthesis.

Taxonomic relationships are summarized below:

Category Subclass Example Analogues
Fluorinated Amides Aryl-fluoroalkyl amides N-(4-Fluorophenyl)pentanamide
Benzylamine Derivatives N-Alkylbenzylamines N-Methyl-2-fluorobenzylamine
Pharmaceutical Intermediates Chiral building blocks L-Leucinamide derivatives

Significance in Organic Chemistry

This compound is notable for:

  • Synthetic Versatility : Serves as a precursor for bioactive molecules, leveraging its amide and fluorophenyl motifs.
  • Fluorine Effects : The 2-fluorophenyl group enhances metabolic stability and lipophilicity, critical in drug design.
  • Chiral Applications : As a chiral amine, it aids in asymmetric synthesis and enzyme inhibition studies.

Recent studies highlight its utility in synthesizing protease inhibitors and kinase modulators, where fluorine’s electronegativity fine-tunes binding interactions.

Relationship to Similar Fluorinated Amide Compounds

Comparative analysis with structurally related compounds reveals distinct properties:

Compound Molecular Formula Key Differences Applications
2-Amino-N-(3-fluorobenzyl)-N-methylpentanamide $$ \text{C}{13}\text{H}{19}\text{FN}_2\text{O} $$ Fluorine at meta position Less lipophilic than ortho-fluoro analogues
(S)-2-Amino-N-(4-fluorophenyl)-4-methylpentanamide $$ \text{C}{12}\text{H}{17}\text{FN}_2\text{O} $$ Branched alkyl chain, para-fluoro substitution Anticancer candidate
N-(2-Fluorophenyl)-2-methylpentanamide $$ \text{C}{12}\text{H}{16}\text{FNO} $$ Lacks amino and methylamine groups Enzyme substrate

The ortho-fluoro substitution in 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride confers steric hindrance, altering receptor binding compared to meta- or para-fluoro isomers.

Properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.ClH/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14;/h4-5,7-8,12H,3,6,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKITALKTTWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the formation of the amide bond between an amino acid derivative and an appropriately substituted amine, followed by conversion to its hydrochloride salt for enhanced stability and crystallinity. The preparation can be divided into key steps:

  • Protection of the amino acid functional groups to prevent side reactions
  • Activation of the carboxyl group to facilitate amide bond formation
  • Amide bond formation with the fluorophenylmethyl methylamine derivative
  • Deprotection and conversion to hydrochloride salt for purification and stability

Detailed Synthetic Route and Reaction Conditions

Activation and Coupling
  • The amino acid precursor (e.g., 2-amino pentanoic acid derivatives) is activated using reagents such as Me3SiCH2CH2OCOCl (a silyl chloroformate derivative) to form an activated intermediate. This reagent selectively activates the carboxyl group facilitating nucleophilic attack by the amine.

  • The activated intermediate can undergo intramolecular rearrangement to a "twisted amide" or react directly with the amine nucleophile, in this case, N-methyl-(2-fluorophenyl)methylamine, to form the desired amide bond.

  • Reaction conditions typically involve anhydrous solvents such as dry dioxane or dichloromethane, under inert atmosphere to prevent hydrolysis or side reactions.

Formation of the Hydrochloride Salt
  • After amide bond formation, the crude product is treated with dry hydrogen chloride in dioxane to convert the free base into its hydrochloride salt. This step enhances the compound’s stability, crystallinity, and ease of purification.

  • The hydrochloride salt crystallizes upon addition of diethyl ether, allowing isolation by filtration.

Alternative Methods and Side Reactions

  • Using CbzCl (benzyloxycarbonyl chloride) as a protecting reagent for the amino group can lead to dimer formation as a side product, which complicates purification. The use of Me3SiCH2CH2OCOCl is preferred to minimize such side reactions and improve yield.

  • The dimer side product forms via an activated intermediate that reacts with unreacted amino acid, highlighting the importance of controlled reagent stoichiometry and reaction conditions.

Analytical and Purity Assessment

  • The purity and progress of the synthesis and hydrolysis reactions are monitored by 1H-NMR and 13C-NMR spectroscopy . Distinct peaks for the starting amide and hydrolysis products (amino acid) allow precise tracking of reaction completion and compound stability under various pH conditions.

  • Hydrolysis studies in buffered D2O solutions at different pD values (3.81 to 10.68) demonstrate the stability of the hydrochloride salt form, which is critical for storage and application.

Summary Table of Preparation Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Amino acid protection Me3SiCH2CH2OCOCl, anhydrous solvent Activation of carboxyl group Avoids dimer side product formation
Amide bond formation N-methyl-(2-fluorophenyl)methylamine Nucleophilic attack forming amide bond Inert atmosphere, dry solvents preferred
Hydrochloride salt formation Dry HCl in dioxane, diethyl ether addition Conversion to stable, crystalline salt Facilitates purification and stability
Purity assessment 1H-NMR, 13C-NMR Monitoring reaction progress and hydrolysis Confirms product identity and stability

Research Findings and Practical Insights

  • The hydrochloride salt form of 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide exhibits enhanced stability compared to its zwitterionic or free base forms, enabling better handling and storage.

  • The choice of protecting and activating reagents critically influences yield and purity. Me3SiCH2CH2OCOCl is superior to CbzCl in minimizing side reactions such as dimer formation.

  • Hydrolysis kinetics studied via NMR provide valuable data for understanding the compound’s behavior in different pH environments, essential for pharmaceutical formulation development.

This detailed synthesis approach, grounded in peer-reviewed chemical literature and patent disclosures, provides a reliable and reproducible method for preparing 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride with high purity and stability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS/Reference) Backbone Substituent Position Halogen Molecular Weight (g/mol) Key Applications
Target Compound () Pentanamide 2-Fluorophenyl F ~280 (estimated) Research chemical
3-Amino-2-[(4-FP)M]-N-MP HCl () Propanamide 4-Fluorophenyl F 246.71 Pharma, Agrochemicals
2-{[(2-CP)M]amino}-N-phenylpropanamide (E14) Propanamide 2-Chlorophenyl Cl 288.78 Undisclosed
N-(2-Bromophenyl)... () Acetamide 2-Bromophenyl Br 345.62 Material Science
2-Amino-N-[2-(Benzyl(methyl)...] () Acetamide Benzyl (non-fluorinated) - 271.75 Drug intermediates

Key Research Findings and Trends

However, this may enhance selectivity in certain targets .

Halogen Effects : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chlorine/bromine, but larger halogens (Cl, Br) may enhance hydrophobic interactions in agrochemicals .

Salt Forms : Hydrochloride salts (target compound, ) enhance solubility, critical for in vivo applications .

Biological Activity

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride, often referred to as a fluorinated amide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group , which enhances its lipophilicity and stability, potentially improving interactions with biological targets. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and biological activity compared to non-fluorinated analogs.

The mechanism of action for 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various biological effects. The exact pathways remain under investigation but suggest a multifaceted role in cellular signaling and metabolic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest its potential as a new antimicrobial agent, particularly in combating resistant bacterial infections. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Anticancer Activity

In addition to antimicrobial effects, 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride has been explored for anticancer properties . Investigations into its cytotoxic effects on cancer cell lines have revealed that it may induce apoptosis through specific signaling pathways. The compound's ability to inhibit tumor growth in vitro has positioned it as a candidate for further development in cancer therapeutics.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamideChlorine instead of fluorineModerate antimicrobial activity
2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamideBromine instead of fluorineLower anticancer efficacy
2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamideIodine instead of fluorineReduced stability and activity

The presence of fluorine in 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride enhances its biological activities compared to its chloro, bromo, and iodo analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro assays showed that the compound reduced cell viability in human cancer cell lines by inducing apoptosis, with IC50 values indicating potent anticancer activity .
  • Mechanistic Insights : Further research indicated that the compound may act via modulation of specific signaling pathways involved in inflammation and cell cycle regulation, suggesting a dual role in both antimicrobial and anticancer contexts .

Q & A

Q. What are the key steps in synthesizing 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride?

  • Methodological Answer : The synthesis involves sequential reactions starting with palladium-catalyzed hydrogenation (e.g., 40 psi H₂ with Pd/C in ethanol) to reduce intermediates, followed by purification via silica gel column chromatography. The final hydrochloride salt is obtained by treating the product with 2M HCl in ethyl acetate . Key steps include monitoring reaction progress using TLC and confirming intermediate structures via ¹H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (e.g., [M+H⁺] peaks).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve fluorophenyl and methyl groups (e.g., δ 2.8–3.1 ppm for N-methyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns, ensuring no residual solvents or byproducts .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is the purity of the compound assessed and validated in research settings?

  • Methodological Answer : Purity is assessed via:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), comparing retention times to standards. Purity >98% is typically required for pharmacological studies .
  • Melting Point Analysis : Sharp melting points (e.g., 150–152°C) indicate crystallinity and homogeneity .
  • Karl Fischer Titration : To quantify residual moisture (<0.5% w/w) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂ or Raney Ni) for hydrogenation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., THF) versus ethanol to balance reaction rate and byproduct formation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 minutes vs. 1 hour at 25°C) .

Q. What computational approaches are employed to predict the reactivity or stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy barriers for amide bond formation or fluorophenyl ring interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to predict pharmacokinetic behavior .
  • Reaction Path Search Algorithms : Identify intermediates using quantum chemical calculations (e.g., Gaussian software) to streamline experimental validation .

Q. How can contradictory data from different synthesis routes be systematically analyzed and resolved?

  • Methodological Answer :
  • Comparative NMR Analysis : Overlay spectra from different batches to identify impurities (e.g., residual solvents or unreacted starting materials) .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace hydrolysis pathways in conflicting hydrolysis studies .
  • Kinetic Profiling : Monitor reaction progress curves (e.g., via in-situ IR spectroscopy) to detect side reactions in low-yield routes .

Q. What strategies are used to modify the compound's structure to enhance its pharmacological properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethylpyridine to improve metabolic stability .
  • Prodrug Design : Introduce ester linkages (e.g., methyl or tert-butyl esters) for enhanced bioavailability, followed by in-vivo hydrolysis studies .
  • Co-crystallization : Screen counterions (e.g., besylate vs. hydrochloride) to optimize solubility and crystallinity for formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride
Reactant of Route 2
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2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride

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